molecular formula C18H16F3NO4 B2361967 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate CAS No. 1241987-89-2

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate

Cat. No. B2361967
CAS RN: 1241987-89-2
M. Wt: 367.324
InChI Key: JWGCPMPDMJFRKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate” often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets . The most popular approaches for synthesizing such compounds are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .

Scientific Research Applications

Synthesis and Complexing Abilities

Research highlights the synthesis of compounds related to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate, demonstrating their ability to serve as ligands. The condensation of related ethoxymethylidene compounds with 2-aminobenzoic acid produces new O,N,O-tridentate ligands that form complexes with nickel(ii) and copper(ii) (Yulia S. Kudyakova et al., 2009).

Heterocyclic Compound Formation

Another study outlines the waste-free synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, showcasing the versatility of related benzoic acids in forming compounds with solid-state fluorescence and potential pharmacological applications (M. Shimizu et al., 2009).

Antimicrobial Activity

Compounds synthesized from related structures have been investigated for their antimicrobial activity. A study on new pyridine derivatives reveals variable and modest activity against bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (N. Patel et al., 2011).

Corrosion Inhibition

Research into benzothiazol-3-ium cationic Schiff base derivatives, which share a structural resemblance, has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic media. These findings have implications for industrial applications in protecting metals from corrosion (N. Negm et al., 2010).

Trifluoromethyl Heterocycles Synthesis

The versatility of related diazoketoester compounds in synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, and imidazoles, highlights the potential of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate in medicinal chemistry and material science (Mark A. Honey et al., 2012).

Safety and Hazards

The safety and hazards associated with “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate” are not well-documented. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for the study of “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 3-methoxybenzoate” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Trifluoromethyl groups, in particular, are of interest due to their use in the construction of fluorinated pharmacons .

properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c1-25-14-7-4-6-12(9-14)17(24)26-11-16(23)22-10-13-5-2-3-8-15(13)18(19,20)21/h2-9H,10-11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGCPMPDMJFRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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